3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science Applications
Thieno[3,2-d]pyrimidine derivatives are valuable in organic synthesis and material science, primarily for their electronic properties and stability. For example, they have been utilized in the development of electron transport layers in polymer solar cells due to their high conductivity and electron mobility, which significantly enhance the power conversion efficiency of the devices (Hu et al., 2015). These characteristics are attributed to the electron-deficient nature of their backbone and planar structure, which facilitates electron extraction and reduces exciton recombination at the active layer/cathode interface.
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, thieno[3,2-d]pyrimidine derivatives exhibit a wide range of biological activities. They have been explored for their antibacterial , anticancer , anti-inflammatory , and analgesic properties , among others. For instance, some substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antibacterial activities, demonstrating potential as novel therapeutic agents (More et al., 2013). Additionally, specific thieno[3,2-d]pyrimidine-2,4-dione derivatives have been identified as potent GnRH receptor antagonists , offering promising avenues for treating reproductive diseases (Guo et al., 2003).
Mechanism of Action
Target of Action
The primary targets of this compound are epidermal growth factor receptor (EGFR) kinase and microtubules . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cell division.
Mode of Action
The compound interacts with its targets by inhibiting both EGFR kinase activity and tubulin polymerization . It binds to tubulin in the colchicine site, preventing the assembly of microtubules . Simultaneously, it inhibits EGFR activity, disrupting the signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR kinase activity disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation. The inhibition of tubulin polymerization affects the formation of the mitotic spindle, thereby disrupting cell division .
Result of Action
The compound exhibits potent antiproliferative activity, as evidenced by its low half-maximal inhibitory concentration (IC50) values . This suggests that it effectively inhibits cell proliferation, likely due to its dual inhibition of EGFR kinase activity and tubulin polymerization .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-10-8-17(9-11-18)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQPDRPLIUXLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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